Niprofazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-propan-2-ylamino]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(2)25(14-23-20(27)17-9-8-12-22-13-17)19-16(3)24(4)26(21(19)28)18-10-6-5-7-11-18/h5-13,15H,14H2,1-4H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAQBDIKUFBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CNC(=O)C3=CN=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165468 | |
| Record name | Niprofazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15387-10-7 | |
| Record name | Niprofazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niprofazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIPROFAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A995E1KA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Derivatization of Niprofazone
Advanced Methodologies for Niprofazone Chemical Synthesis
The synthesis of this compound, while established, is continually being re-evaluated in the context of modern synthetic chemistry. The pursuit of more efficient, selective, and environmentally benign synthetic routes is a key area of research.
Enantioselective and Stereoselective Synthesis Strategies
While this compound itself is not a chiral molecule, the principles of enantioselective and stereoselective synthesis are crucial in the broader context of drug development and could be theoretically applied to derivatives of this compound that incorporate chiral centers. The introduction of stereocenters can have profound effects on the pharmacological activity of a molecule.
Stereoselective synthesis aims to produce a specific stereoisomer of a product. nih.gov For hypothetical chiral analogues of this compound, this would be critical. For instance, if a chiral substituent were to be added to the pyrazolone (B3327878) ring, controlling its stereochemistry would be paramount. Common strategies to achieve this include the use of chiral auxiliaries, chiral catalysts, or chiral reagents. A well-established method for the enantioselective synthesis of complex molecules is the use of metal-catalyzed asymmetric reactions, which can create chiral centers with high enantiomeric excess. nih.gov For example, a nickel-catalyzed process has been shown to produce highly functionalized chiral 3-pyrrolines with up to 99% enantioselectivity. nih.gov
In the context of creating tri- and tetrasubstituted olefins, which could be precursors or analogues, stereoselective methods are vital for controlling the geometry of the double bond. nih.gov The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes and has been applied to the synthesis of fluorinated 1,3-enynes with high E-stereoselectivity. nih.gov Such methodologies could be adapted to synthesize this compound analogues with specific geometric configurations, which may exhibit altered biological activities.
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Potential Application to this compound Analogues |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature. | Synthesis of chiral side chains to be incorporated into the this compound scaffold. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Guiding the stereoselective alkylation of a prochiral center in a this compound precursor. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Enantioselective reduction of a ketone or imine functionality in a this compound derivative. |
Green Chemistry Approaches in this compound Production
Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. ijpsjournal.comjddhs.com These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals. semanticscholar.orgscinito.ai
For a molecule like this compound, several green chemistry strategies could be envisioned. Traditional organic solvents, which are often volatile and toxic, could be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. jddhs.com Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario from a green chemistry perspective. jddhs.com
Energy efficiency is another key aspect of green chemistry. jddhs.com Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comjddhs.com The use of catalysis, particularly biocatalysis, can also contribute to greener synthetic routes by enabling reactions to occur under milder conditions with higher selectivity, thus reducing the formation of byproducts. ijpsjournal.com
Table 2: Green Chemistry Principles and Their Application in Pharmaceutical Synthesis
| Principle | Description | Potential Application to this compound Synthesis |
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing a synthetic route with high atom economy to minimize byproduct formation. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Utilizing catalytic reactions that proceed with high efficiency and selectivity. |
| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | Replacing hazardous reagents with safer alternatives. |
| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | This principle is more related to the drug design aspect rather than the synthesis itself. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. | Employing water as a solvent or conducting reactions in a solvent-free environment. |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Exploring bio-based starting materials for the synthesis of the pyrazolone core. |
Rational Design and Synthesis of this compound Analogues for Academic Inquiry
The rational design and synthesis of analogues are fundamental to understanding the structure-activity relationships (SAR) of a drug molecule. By systematically modifying the structure of this compound, researchers can identify key pharmacophoric features and develop new compounds with improved properties.
Heterocyclic Modifications and Their Synthetic Routes
The this compound structure contains a pyrazolone ring, which is a common scaffold in many pharmaceuticals. Modifying this heterocyclic core or introducing other heterocyclic moieties can lead to analogues with altered biological profiles. For instance, the synthesis of benzoxazinone (B8607429) analogues with a sulfur atom replacing the oxygen has been reported, leading to compounds with interesting biological activities. mdpi.com A similar strategy could be applied to this compound, potentially leading to novel thia-analogues.
The synthesis of such analogues often involves multi-step reaction sequences. For example, a general route to niclosamide (B1684120) analogues involved the chlorination of substituted benzoic acids followed by reaction with substituted anilines. mdpi.com A similar modular approach could be used to generate a library of this compound analogues by varying the substituents on the phenyl ring or the pyrazolone core.
Incorporation of Biocompatible Tags for Research Applications
To study the mechanism of action, distribution, and metabolism of this compound, it is often necessary to attach a tag or label to the molecule. These tags can be fluorescent dyes, radioisotopes, or affinity labels. The incorporation of these tags requires careful synthetic planning to ensure that the biological activity of the parent molecule is not significantly altered.
The synthesis of nucleoside analogues for research often involves enzymatic methods to couple the base to a modified sugar moiety. chemrxiv.org While not directly applicable to this compound, this highlights the importance of developing selective synthetic methods for attaching tags. For this compound, a tag could be introduced via a linker attached to a less critical part of the molecule, as determined by SAR studies. For example, a functional group could be introduced on the phenyl ring that allows for the straightforward attachment of a fluorescent probe via a click chemistry reaction.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Niprofazone
Computational Approaches in Niprofazone SAR/QSAR Modeling
Computational methods have become indispensable in modern drug discovery, offering powerful tools to predict and analyze the behavior of molecules at the atomic level. azolifesciences.comjocpr.com These approaches are broadly categorized into ligand-based and structure-based methodologies. scielo.org.mxresearchgate.net
Ligand-based drug design relies on the knowledge of molecules known to interact with a specific biological target. numberanalytics.comeurofinsdiscovery.com When the three-dimensional structure of the target is unknown, methods like QSAR and pharmacophore modeling can be employed. azolifesciences.com These techniques analyze a set of active compounds to identify the key structural or physicochemical features responsible for their biological activity. azolifesciences.comnumberanalytics.com
A typical QSAR study involves developing a mathematical model that correlates molecular descriptors (numerical representations of a molecule's properties) with observed biological activity. wikipedia.orgamazon.com This model can then be used to predict the activity of new, untested compounds. frontiersin.org While extensive QSAR studies focusing specifically on a large series of this compound analogs are not widely published, the principles of ligand-based design are fundamental to understanding its class of compounds. For instance, studies on pyrazolone (B3327878) derivatives often highlight the importance of specific substituent groups on the pyrazole (B372694) ring for analgesic and anti-inflammatory activity.
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target, such as an enzyme or receptor, to guide the design of new drugs. mdpi.com Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in SBDD. mdpi.combohrium.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. bohrium.compeerj.com Studies involving the docking of this compound into the active sites of cyclooxygenase (COX) enzymes, its primary targets, have provided significant insights. These simulations reveal the specific amino acid residues within the COX active site that form key interactions with this compound.
For example, the pyrazolone core of this compound is often observed to form hydrogen bonds with key residues, while the phenyl and isopropyl groups can engage in hydrophobic interactions within the active site channel. The specific pattern of these interactions helps to explain the compound's inhibitory activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the nature of the interactions. mdpi.complos.org For this compound, MD simulations can confirm the stability of the binding pose predicted by molecular docking and reveal the flexibility of both the ligand and the protein's active site. plos.org These simulations can show how water molecules might mediate interactions and provide a more accurate calculation of binding free energies. mdpi.com
Interactive Table: Key Interactions of this compound from Computational Studies
| This compound Moiety | Interacting Residue (Example) | Type of Interaction |
| Pyrazolone Ring | Arginine, Serine | Hydrogen Bonding |
| Phenyl Group | Leucine, Valine | Hydrophobic |
| Isopropyl Group | Isoleucine, Alanine | Hydrophobic |
Experimental Determination of Structural Features Governing this compound Bio-interactions
While computational methods provide valuable predictions, experimental validation is essential. collaborativedrug.com Experimental SAR studies typically involve the synthesis and biological testing of a series of structurally related compounds to determine how specific molecular modifications affect activity. cabidigitallibrary.orgdrugdesign.org
For pyrazolone-class compounds like this compound, experimental studies have generally shown that:
The Pyrazolone Core: This heterocyclic ring is a critical pharmacophore, essential for the primary biological activity. Modifications to this core often lead to a significant loss of potency.
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazolone ring are crucial. For example, the methyl and phenyl groups in many pyrazolone analgesics are known to be important for fitting into the active site of COX enzymes.
The Acyl Group: The nicotinoyl group in this compound is a key feature that differentiates it from other pyrazolones. This group can influence the compound's electronic properties and its ability to form specific interactions with the target protein.
Research on the sorption of this compound onto biochars has also indirectly highlighted the importance of its structural components, noting that partitioning is enhanced by the organic component of the biochar. researchgate.net
Conformational Analysis and Its Influence on this compound Biological Activity
The three-dimensional shape, or conformation, of a drug molecule is critical for its biological activity. ijpsr.comnih.gov Flexible molecules like this compound can exist in multiple conformations, but typically only one, the "bioactive conformation," is responsible for binding to the biological target. ijpsr.comleidenuniv.nl
Conformational analysis, using both computational methods like DFT calculations and experimental techniques such as NMR spectroscopy, helps to identify the most stable and the most likely bioactive conformations of a molecule. irb.hrchemrxiv.org For this compound, the relative orientation of the pyrazolone ring, the phenyl group, and the nicotinoyl group is determined by rotations around single bonds. Computational studies suggest that the lowest energy conformation allows for optimal placement of its functional groups to interact with the COX active site. The flexibility of the side chains allows the molecule to adapt its shape to fit snugly within the binding pocket, maximizing its inhibitory effect. Understanding these conformational preferences is key to designing more rigid, and therefore potentially more potent and selective, analogs. nih.gov
Molecular Mechanisms of Action of Niprofazone
Enzyme Inhibition and Kinetic Characterization by Niprofazone
Identification and Characterization of Specific Enzyme Targets (e.g., Cyclo-oxygenase isoforms, α-Glucosidase, Lipoxygenase, Cholinesterases)
No published research was identified that specifically investigates the inhibitory effects of this compound on cyclo-oxygenase (COX) isoforms, α-Glucosidase, lipoxygenase, or cholinesterases. While these enzymes are common targets for anti-inflammatory and other therapeutic agents, the interaction profile of this compound with these specific enzymes has not been characterized in available scientific literature.
Determination of Inhibition Types and Kinetic Parameters (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed Inhibition, Ki, IC50)
Without identification of specific enzyme targets for this compound, there is no corresponding data on its type of inhibition (competitive, non-competitive, etc.). Consequently, kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound have not been determined or reported.
Molecular Interactions at Enzyme Active Sites
Detailed information regarding the molecular interactions of this compound at the active sites of specific enzymes is not available. Such studies would require the identification of an enzyme target and subsequent structural biology analyses (e.g., X-ray crystallography or computational modeling) to elucidate the binding mode, which has not been documented.
Receptor-Ligand Interaction Profiling of this compound
Characterization of this compound Binding to Cell Surface Receptors (e.g., G Protein-Coupled Receptors, Integrins)
There is a lack of scientific data characterizing the binding affinity and activity of this compound at cell surface receptors, including G Protein-Coupled Receptors (GPCRs) and integrins. Receptor binding assays and functional studies are necessary to determine if this compound acts as an agonist, antagonist, or allosteric modulator at these or other receptors, but such research does not appear to have been published.
Investigation of Receptor-Receptor Interactions Modulated by this compound
Given the absence of information on this compound's primary receptor targets, there is no basis to investigate its potential modulation of receptor-receptor interactions. This area of research is contingent on first establishing a clear receptor-ligand interaction profile for the compound.
Defining this compound as an Agonist, Antagonist, or Modulator
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). The primary molecular mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.
Based on its inhibitory effect on COX enzymes, this compound is defined as a competitive antagonist or inhibitor . It competes with the substrate, arachidonic acid, for the active site of the COX enzymes. By blocking the active site, this compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.
The two main isoforms of the COX enzyme are COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. nih.gov In contrast, the expression of COX-2 is induced at sites of inflammation. nih.gov The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.gov
To illustrate the concept of COX-1/COX-2 selectivity among NSAIDs, the following table presents data for other commonly used drugs. This data is for comparative purposes and does not represent this compound itself.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Data sourced from a study using human peripheral monocytes. nih.gov |
Other Molecular Targets and Binding Events
General research on NSAIDs has investigated potential interactions with other enzyme systems and signaling pathways involved in inflammation, such as the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes. Some NSAIDs have been shown to have an effect on this pathway, but specific data for this compound is not available.
Furthermore, some studies on various NSAIDs have explored their influence on transcription factors that regulate inflammatory gene expression, such as nuclear factor-kappa B (NF-κB), and on peroxisome proliferator-activated receptors (PPARs), which also play a role in the inflammatory process. At present, there is no direct evidence in the scientific literature to suggest that this compound significantly interacts with these or other molecular targets. Therefore, its primary and clinically relevant molecular mechanism of action remains the inhibition of COX-1 and COX-2.
Biochemical Target Identification and Validation for Niprofazone Research
High-Throughput Screening for Niprofazone Target Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target. merck.comyoutube.com In the context of this compound, HTS would be used not to discover the compound itself, but to identify its molecular target from a panel of candidates or to find new targets.
The process involves several key phases: assay development, a pilot screen with a small compound set to ensure the system is working, the primary screen against a large library, and follow-up secondary screens to confirm initial "hits." drugbank.com For this compound, a biochemical assay using a purified enzyme, such as COX-1 or COX-2, or a cell-based assay measuring a downstream effect like prostaglandin (B15479496) production, would be miniaturized for use in 384- or 1536-well plates. merck.com Automation and robotics are heavily utilized to handle the large scale and ensure reproducibility. youtube.com
While historical data points to COX enzymes as the likely targets for pyrazolone (B3327878) NSAIDs, HTS could be deployed to screen this compound against a broad panel of inflammatory-related targets (e.g., various kinases, proteases, other synthases) to uncover novel mechanisms or off-target effects. ijpsjournal.comonelook.com Hits would be identified as proteins whose activity is significantly modulated by this compound.
Table 1: Illustrative High-Throughput Screening Data for this compound against COX-2 This table represents hypothetical data to illustrate the output of an HTS campaign. Actual experimental results for this compound are not publicly available.
| Compound ID | Concentration (µM) | Target | Assay Type | % Inhibition (vs. Control) | Hit Status |
|---|---|---|---|---|---|
| This compound | 10 | COX-2 | Biochemical (PGE2) | 85.2 | Hit |
| Control A | 10 | COX-2 | Biochemical (PGE2) | 92.5 | Positive Control |
| Control B | 10 | COX-2 | Biochemical (PGE2) | 2.1 | Negative Control |
| Compound X | 10 | COX-2 | Biochemical (PGE2) | 5.5 | Not a Hit |
| Compound Y | 10 | COX-2 | Biochemical (PGE2) | 78.9 | Hit |
Proteomic Approaches for Target Identification (e.g., Affinity Proteomics)
Proteomics offers a powerful, unbiased approach to identify the molecular targets of a drug by observing its interactions with the entire proteome of a cell or tissue. ozmosi.com For a compound like this compound, where the primary target may be known but secondary or off-targets are not, proteomic methods are invaluable.
One major strategy is Affinity Proteomics , a type of chemical proteomics. who.int This method typically involves synthesizing a chemical probe by modifying the drug molecule (this compound) to include a linker and a reporter tag (like biotin). mdpi.com This probe is then incubated with cell lysate. The probe-protein complexes are "fished out" using the tag (e.g., with streptavidin-coated beads), and the bound proteins are identified using mass spectrometry (MS). who.intmdpi.com
Another approach is Activity-Based Protein Profiling (ABPP) , which uses probes that react with entire families of enzymes in an activity-dependent manner. ozmosi.commdpi.com If this compound were to compete with an ABPP probe for binding to an enzyme's active site, this would lead to a reduced signal for that enzyme, identifying it as a target.
Label-free methods, such as the Cellular Thermal Shift Assay (CETSA®), can also be used. drugcentral.org CETSA measures changes in the thermal stability of proteins upon ligand binding. drugcentral.org When a drug binds to its target, the resulting complex is often more stable at higher temperatures. By heating cell lysates treated with this compound to various temperatures and analyzing the remaining soluble proteins via mass spectrometry, stabilized proteins can be identified as targets. drugcentral.orgidrblab.net
Table 2: Illustrative Proteomics Data for this compound-Treated Cells This table represents hypothetical data from a quantitative proteomics experiment (e.g., SILAC or iTRAQ) to illustrate potential protein binders. Actual experimental results for this compound are not publicly available.
| Protein Identified | Gene | UniProt ID | Fold Change (this compound vs. Control) | p-value | Potential Role |
|---|---|---|---|---|---|
| Prostaglandin G/H synthase 2 | PTGS2 | P35354 | 4.5 (Enriched) | <0.001 | Known NSAID Target |
| Prostaglandin G/H synthase 1 | PTGS1 | P23219 | 1.8 (Enriched) | 0.04 | Known NSAID Target |
| Carbonic Anhydrase 2 | CA2 | P00918 | -1.1 (No change) | 0.89 | Non-target |
| Serum Albumin | ALB | P02768 | 3.2 (Enriched) | 0.005 | Common Binder (Non-specific) |
| 5-Lipoxygenase | ALOX5 | P09917 | 1.2 (No change) | 0.65 | Non-target |
Genetic and CRISPR-based Target Validation Studies
Once potential targets are identified through screening and proteomics, their biological relevance to the drug's effect must be validated. Genetic approaches, particularly those using CRISPR-Cas9 technology, are powerful tools for this purpose. who.intleadscope.com Target validation aims to confirm that modulating the identified protein produces the same physiological effect as the drug. nih.govvdoc.pub
Using CRISPR-Cas9, researchers can precisely edit the genome of cells to knockout (disable) the gene that codes for a putative target protein. who.intgoogle.com For this compound, if COX-2 (encoded by the PTGS2 gene) is the true target for its anti-inflammatory effect, then knocking out the PTGS2 gene in an inflammatory cell model should phenocopy, or replicate, the effect of the drug. If the drug has no further effect in the knockout cells, it provides strong evidence that the drug acts through that specific target. leadscope.com
CRISPR libraries, which contain guide RNAs targeting thousands of different genes, can also be used in large-scale screens. googleapis.com Cells could be treated with a sub-lethal dose of this compound, and the screen would identify genes whose knockout confers resistance or sensitivity to the drug, thereby revealing the target pathway. leadscope.comgoogleapis.com These genetic validation studies provide a crucial link between a drug-protein interaction and the ultimate cellular or physiological outcome. nih.govgoogleapis.com
Biophysical Characterization of this compound-Target Complexes
After a target has been identified and validated, biophysical techniques are used to characterize the direct interaction between the drug and the target protein in detail. These methods quantify the binding affinity, stoichiometry, kinetics, and thermodynamics of the interaction, providing crucial information for understanding the mechanism of action. researchgate.net
Several biophysical methods could be applied to study the this compound-target complex:
Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) and affinity of the interaction in real-time by immobilizing the target protein and flowing this compound over it.
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the protein's melting temperature (ΔT_m) upon ligand binding. An increase in T_m indicates stabilization and is a hallmark of a direct interaction. researchgate.net
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the this compound-target complex, revealing the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding. researchgate.net
Table 3: Illustrative Biophysical Data for this compound and a Putative Target (e.g., COX-2) This table illustrates the types of parameters obtained from various biophysical techniques. Actual experimental data for this compound is not publicly available.
| Biophysical Technique | Parameter Measured | Illustrative Value for this compound-COX-2 Interaction |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding Affinity (K_D) | 0.5 µM |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.05 (Drug:Protein) |
| Thermal Shift Assay (TSA) | Melting Temperature Shift (ΔT_m) | +5.2 °C |
| X-ray Crystallography | Binding Site Location | Active Site Channel |
| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbation | Residues Y385, S530 |
Cellular and Subcellular Investigations of Niprofazone
Influence of Niprofazone on Intracellular Signaling Networks
Intracellular signaling is often relayed through a series of protein kinases, which phosphorylate and activate downstream targets in a cascade. nih.gov Key examples include the Mitogen-Activated Protein Kinase (MAPK) pathways, such as the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, and the Phosphoinositide 3-Kinase (PI3K) pathway. The ERK1/2 pathway is pivotal in regulating cellular proliferation and is frequently dysregulated in cancer. nih.gov The PI3K pathway, often acting through the Rac family of small GTPases, is crucial for various cellular functions including cell migration, actin polymerization, and the production of reactive oxygen species (ROS) in immune cells like neutrophils. researchgate.netacademicjournals.org For instance, in neutrophils, chemoattractants acting through G-protein coupled receptors (GPCRs) can activate PI3K, which in turn activates Rac-GEFs (guanine nucleotide exchange factors) like P-Rex1, leading to Rac activation and subsequent downstream effects. researchgate.netplos.org
While these kinase cascades are fundamental to the inflammatory processes that this compound is known to affect, specific studies detailing the direct modulatory effect of this compound on the ERK1/2 or PI3K-Rac pathways are not extensively available in the current scientific literature. Its mechanism appears more focused on upstream events related to cell-cell interactions.
Second messengers are small intracellular molecules that are rapidly synthesized or released in response to an extracellular signal (the "first messenger") binding to a cell surface receptor. wikipedia.orgslideshare.net These molecules, which include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP₃), and diacylglycerol (DAG), amplify and propagate the initial signal throughout the cell, triggering a variety of physiological changes. wikipedia.orgnih.govresearchgate.net For example, the binding of a ligand to a GPCR can activate phospholipase C, which cleaves the membrane lipid PIP₂ into the second messengers IP₃ and DAG. nih.gov IP₃ can then trigger the release of calcium ions (another key second messenger) from intracellular stores. researchgate.net These cascades are integral to processes like cell proliferation, differentiation, apoptosis, and migration. wikipedia.org
Detailed research specifically investigating the direct regulatory impact of this compound on these classical second messenger systems has not been prominently featured in available studies. The primary mechanism of this compound appears to be centered on the modulation of cell surface adhesion molecules, which precedes many of these intracellular signaling events.
This compound Effects on Fundamental Cellular Processes
A primary anti-inflammatory mechanism of this compound involves its significant interference with cell adhesion, particularly the recruitment and adherence of neutrophils to the vascular endothelium at sites of inflammation. This process is a critical first step in the innate immune response. nih.gov Neutrophil recruitment involves a multi-step cascade, beginning with the tethering and rolling of neutrophils along the endothelial wall, a process mediated by selectin adhesion molecules. frontiersin.orgharvard.edu L-selectin, expressed on the neutrophil surface, plays a crucial role in this initial interaction. frontiersin.org
Following initial rolling, chemoattractants such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) activate neutrophils through GPCRs. nih.gov This activation leads to a conformational change in integrin molecules on the neutrophil surface, promoting firm adhesion to intercellular adhesion molecules (ICAMs) on endothelial cells. nih.gov A key aspect of neutrophil activation is the proteolytic cleavage and shedding of L-selectin from the cell surface, a process mediated by the metalloprotease ADAM17. psu.edubiorxiv.org This shedding is thought to regulate the transition from rolling to firm adhesion. rsc.org
This compound has been shown to inhibit the adhesion of neutrophils stimulated by chemoattractants like fMLP. Its mechanism is linked to the inhibition of L-selectin shedding, thereby maintaining the neutrophils in a rolling state and preventing the firm adhesion required for extravasation into tissues.
Interactive Table: Research Findings on this compound's Effect on Cell Adhesion
| Cellular Process | Cell Type(s) | Key Molecules Involved | Observed Effect of this compound |
| Neutrophil Adhesion | Human Neutrophils, Endothelial Cells | L-selectin, Integrins (CD11b/CD18), ICAMs | Inhibition of firm adhesion |
| Chemoattractant-Induced Activation | Human Neutrophils | fMLP receptor (FPR1) | Attenuation of fMLP-induced adhesion |
| Selectin Shedding | Human Neutrophils | L-selectin, ADAM17 | Inhibition of L-selectin shedding |
Cell proliferation is the process by which cells grow and divide, a fundamental aspect of tissue growth and repair. telight.eu It is tightly regulated by numerous signaling pathways, and uncontrolled proliferation is a hallmark of cancer. telight.eunih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is similarly crucial for development and wound healing but also contributes to pathologies like tumor growth. wjgnet.comabcam.com
Key signaling pathways governing angiogenesis include the Vascular Endothelial Growth Factor (VEGF) pathway. wjgnet.comabcam.comtg.org.au When VEGF binds to its receptors (e.g., VEGFR-2) on endothelial cells, it triggers downstream signaling cascades, including the PLC, PI3K/Akt, and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival. wjgnet.comresearchgate.net
Despite the close relationship between inflammation and angiogenesis, specific research detailing a direct role for this compound in modulating cell proliferation or these specific angiogenesis pathways is limited. Its primary characterized effects remain centered on leukocyte-endothelial interactions.
Regulated cell death (RCD) is a genetically programmed and orderly process essential for tissue homeostasis and embryonic development. asu.edunih.gov Apoptosis, or programmed cell death, is the most well-characterized form of RCD. It proceeds through a series of distinct morphological steps including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing an inflammatory response. asu.eduscielo.br This process is critical for eliminating damaged or unwanted cells. nih.gov A failure of cells to undergo apoptosis can contribute to the development of cancer. nih.gov
In recent years, several other forms of RCD have been identified, including necroptosis (a regulated form of necrosis), pyroptosis (an inflammatory form of cell death), and ferroptosis (an iron-dependent form of cell death).
Currently, there is a lack of specific scientific data concerning the direct interference of this compound with the molecular pathways of apoptosis, necroptosis, pyroptosis, or ferroptosis. The compound's established mechanisms are primarily associated with the modulation of inflammatory cell adhesion rather than the direct regulation of cell death programs.
Table of Mentioned Compounds
| Name | Class/Function |
| This compound | Anti-inflammatory agent |
| ERK1/2 (Extracellular signal-Regulated Kinase 1/2) | Protein Kinase (MAPK family) |
| PI3K (Phosphoinositide 3-Kinase) | Lipid Kinase |
| Rac | Small GTPase |
| P-Rex1 | Guanine Nucleotide Exchange Factor (GEF) |
| cAMP (cyclic Adenosine Monophosphate) | Second Messenger |
| cGMP (cyclic Guanosine Monophosphate) | Second Messenger |
| IP₃ (Inositol Trisphosphate) | Second Messenger |
| DAG (Diacylglycerol) | Second Messenger |
| Phospholipase C (PLC) | Enzyme (hydrolase) |
| L-selectin (CD62L) | Cell Adhesion Molecule |
| fMLP (N-formyl-methionyl-leucyl-phenylalanine) | Chemoattractant (bacterial peptide) |
| ADAM17 | Metalloprotease (sheddase) |
| Integrins (e.g., CD11b/CD18) | Cell Adhesion Molecules |
| ICAMs (Intercellular Adhesion Molecules) | Cell Adhesion Molecules |
| VEGF (Vascular Endothelial Growth Factor) | Signaling Protein (growth factor) |
| VEGFR-2 | Receptor Tyrosine Kinase |
| Akt (Protein Kinase B) | Protein Kinase |
Subcellular Trafficking and Organelle-Specific Interactions of this compound
Currently, there is a significant gap in the scientific literature regarding the specific subcellular trafficking pathways and organelle-specific interactions of this compound. While it is identified as a bioactive chemical compound, detailed research elucidating its journey within the cell and its potential interactions with various organelles is not publicly available.
Extensive searches of scientific databases and literature have not yielded specific studies on the localization of this compound within cellular compartments such as the endoplasmic reticulum, mitochondria, Golgi apparatus, or the nucleus. Consequently, the mechanisms by which this compound might be transported into and within cells, and whether it preferentially accumulates in or interacts with specific organelles, remain uncharacterized.
Without experimental data from techniques such as fluorescence microscopy, subcellular fractionation followed by quantification, or co-immunoprecipitation studies, any discussion on the subcellular behavior of this compound would be purely speculative.
Future research in this area would be necessary to understand the complete cellular and molecular pharmacology of this compound. Such studies would be crucial for a comprehensive understanding of its mechanism of action.
Table of Research Findings on this compound's Subcellular Interactions
| Organelle | Interaction Details | Research Findings |
| Endoplasmic Reticulum | Data not available | No specific studies on this compound's interaction with the endoplasmic reticulum have been identified. |
| Mitochondria | Data not available | There is no available research on the effects or localization of this compound in mitochondria. |
| Golgi Apparatus | Data not available | The interaction between this compound and the Golgi apparatus has not been investigated in published literature. |
| Nucleus | Data not available | There are no current studies detailing any potential interactions of this compound within the nucleus. |
Preclinical Pharmacokinetic and Metabolic Studies of Niprofazone in Vitro and Non Human in Vivo Models
Characterization of Niprofazone Absorption in Preclinical Models
The characterization of a drug's absorption properties is a critical early step in preclinical development. criver.comnih.gov These studies aim to predict how well the compound will be absorbed when administered, most commonly via the oral route. nih.gov In vitro models are frequently employed for initial screening.
One of the most common methods is the Caco-2 permeability assay. medtechbcn.comevotec.comeuropa.eumdpi.com This model uses a line of human colorectal adenocarcinoma cells that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized cells that mimic the epithelial barrier of the small intestine. evotec.commdpi.com By measuring the rate at which a compound crosses this cell monolayer from the apical (intestinal lumen) side to the basolateral (blood) side, researchers can estimate its intestinal permeability. medtechbcn.comnih.gov This data helps classify compounds as having low, moderate, or high absorption potential. nih.gov
Another high-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA). sigmaaldrich.comparalab.esevotec.com This non-cell-based assay measures a compound's ability to diffuse through an artificial lipid membrane, providing a measure of its passive permeability. evotec.com While less complex than cell-based assays, PAMPA is a rapid and cost-effective tool for early-stage screening. sigmaaldrich.comparalab.es Comparing results from PAMPA and Caco-2 assays can also help identify whether a compound is subject to active transport mechanisms, such as efflux by P-glycoprotein (P-gp). evotec.com
In vivo studies in animal models, such as rats or dogs, are also essential to understand absorption in a complete biological system, which accounts for factors like gastrointestinal motility, pH, and first-pass metabolism in the gut wall. ijrpc.commdpi.comnih.gov
Distribution Profiling in Animal Tissues and Organs
After a drug is absorbed into the bloodstream, it distributes to various tissues and organs throughout the body. Understanding this distribution pattern is crucial. Preclinical studies in animal models (e.g., mice, rats) are the primary method for this assessment. ijrpc.com
These studies often involve administering a radiolabeled version of the drug to animals. nih.govnih.gov At various time points after administration, tissues and organs such as the liver, kidneys, brain, lungs, spleen, heart, and muscle are collected. nih.govmdpi.com The amount of radioactivity in each tissue is quantified to determine the concentration of the drug and its metabolites. This reveals which tissues the drug preferentially accumulates in and whether it can cross critical biological barriers, such as the blood-brain barrier. nih.gov This information is vital for assessing both the potential sites of therapeutic action and potential organ-specific toxicity. nih.gov
Identification and Elucidation of this compound Metabolic Pathways in Non-Human Systems
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs to facilitate their elimination. wikipedia.org These processes primarily occur in the liver. evotec.com Preclinical metabolism studies are performed to identify the metabolic pathways, the resulting metabolites, and the enzymes involved.
Metabolite Structure Elucidation
In vitro models are the first step in identifying potential metabolites. A compound is incubated with liver preparations, such as liver microsomes or hepatocytes, from preclinical species (e.g., rat, dog) and humans. nuvisan.comsrce.hrspringernature.com These preparations contain the primary drug-metabolizing enzymes. evotec.comcreative-diagnostics.com After incubation, analytical techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS) are used to separate and detect the parent drug and any new chemical entities (metabolites) that have been formed. springernature.comnih.gov The structure of these metabolites is then elucidated by interpreting their mass spectral fragmentation patterns. nih.gov
Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450s, UGTs)
The primary family of enzymes responsible for Phase I metabolism (oxidation, reduction, hydrolysis) is the cytochrome P450 (CYP) superfamily. wikipedia.orgneliti.comnih.gov Studies using a panel of specific human recombinant CYP enzymes can identify which particular isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing the drug. srce.hrresearchgate.net This is critical for predicting potential drug-drug interactions. Phase II metabolism typically involves conjugation reactions, where enzymes like UDP-glucuronosyltransferases (UGTs) attach polar molecules to the drug or its Phase I metabolites to further increase water solubility for excretion. evotec.com Microsomal assays can also be adapted with specific cofactors like UDPGA to investigate these pathways. evotec.com
Preclinical Excretion Mechanisms of this compound
Excretion is the final step of clearing a drug and its metabolites from the body. Mass balance studies, typically conducted in animal models using a radiolabeled compound, are the definitive method for determining the routes and rates of excretion. nih.gov
In these studies, animals are administered the radiolabeled drug, and their urine and feces are collected over a period of several days until most of the radioactivity has been recovered. nih.gov The total radioactivity in urine and feces indicates the primary route of elimination (renal vs. biliary/fecal). nih.gov Analysis of the excreta can also determine whether the drug is eliminated primarily as the unchanged parent compound or as metabolites. nih.govnih.gov For drugs with significant fecal excretion, bile-duct cannulated animal models may be used to directly measure biliary excretion. biotechfarm.co.il
Assessment of Metabolic Stability and Membrane Permeability (e.g., in Microsomes, PAMPA)
Metabolic stability assays are in vitro tests used to estimate how quickly a compound is metabolized by the liver. nuvisan.comspringernature.com In a typical assay, the compound is incubated with liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism) along with necessary cofactors like NADPH. srce.hrcreative-diagnostics.com The disappearance of the parent compound is monitored over time. springernature.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hr Compounds that are metabolized very quickly (low stability) may have poor bioavailability and a short duration of action in vivo, while highly stable compounds might accumulate and cause toxicity. srce.hr
As discussed in section 7.1, membrane permeability is assessed using assays like PAMPA, which measures passive diffusion, and the Caco-2 cell model, which can also account for active transport. evotec.comeuropa.euevotec.com These assays classify a compound's permeability, which, along with its solubility, forms the basis of the Biopharmaceutics Classification System (BCS) and helps predict its oral absorption. europa.eu
Environmental Fate and Interactions of Niprofazone in Abiotic and Biotic Systems
Sorption and Desorption Dynamics of Niprofazone in Environmental Matrices (e.g., Soil, Biochar)
No specific studies on the sorption and desorption of this compound in soil, biochar, or other environmental matrices were identified. While the behavior of other pyrazolone (B3327878) derivatives suggests that factors like soil organic matter and pH would influence this compound's mobility, the absence of empirical data prevents a detailed and accurate discussion of its specific dynamics.
Biodegradation and Abiotic Degradation Pathways in Environmental Systems
Information regarding the specific biodegradation and abiotic degradation pathways of this compound is not available in the reviewed literature. General degradation processes for pyrazolone compounds may include hydrolysis and oxidation, but the specific metabolites and reaction kinetics for this compound have not been documented.
Ecological Research: Interactions of this compound with Non-Target Organisms
There is a lack of ecological research focused on the interactions of this compound with non-target organisms. While the broader pesticide literature highlights the potential for adverse effects on various species, no studies were found that specifically investigate the ecotoxicological impact of this compound on any particular non-target organism.
Due to these significant gaps in the scientific literature, it is not possible to provide a comprehensive and accurate article on the environmental fate and interactions of this compound as requested. Any attempt to do so would require extensive extrapolation from related compounds, which would not meet the standard of a scientifically rigorous and focused article.
Advanced Analytical Methodologies for Niprofazone Research
Chromatographic and Hyphenated Techniques for Niprofazone Analysis
Chromatographic techniques are fundamental in separating this compound from complex mixtures, such as biological fluids and pharmaceutical formulations. When coupled with mass spectrometry, these methods provide enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.com It operates by forcing a solvent, known as the mobile phase, through a column containing a solid adsorbent material, the stationary phase, at high pressures. chemguide.co.ukrroij.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. shimadzu.com HPLC is recognized for its high resolution, accuracy, and efficiency, making it indispensable in pharmaceutical analysis. openaccessjournals.com
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2-micron) and operates at significantly higher pressures than traditional HPLC. waters.comcreative-proteomics.com This results in dramatically increased resolution, speed, and sensitivity. waters.comijsrtjournal.com UPLC can reduce analysis times by up to 90% compared to HPLC, offering sharper and more defined peaks, which is highly advantageous for complex sample analysis and impurity profiling. ijsrtjournal.comtsijournals.com
Key parameters in HPLC and UPLC for this compound analysis would include the choice of the stationary phase (e.g., C18 columns for reversed-phase chromatography), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector settings. chemguide.co.ukwaters.com
Table 1: Comparison of Typical HPLC and UPLC Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 100 - 300 mm | 50 - 150 mm |
| Pressure | 3,000 - 6,000 psi | > 15,000 psi creative-proteomics.com |
| Analysis Time | Longer (e.g., 30 minutes) | Shorter (e.g., 5-10 minutes) ijsrtjournal.com |
| Resolution | Good | Excellent ijsrtjournal.com |
| Sensitivity | High | Very High ijsrtjournal.com |
| Solvent Consumption | Higher | Lower creative-proteomics.com |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.orgscioninstruments.com It is a gold-standard technique for the identification of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com In GC-MS, the sample is first vaporized and separated in a chromatographic column before being ionized and detected by the mass spectrometer. eag.com The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound. technologynetworks.com While highly effective, the high temperatures used in the GC injection port can sometimes cause thermal degradation of the analyte. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful and versatile technique that couples the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nebiolab.comwikipedia.org This hyphenated technique is ideal for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for this compound and its metabolites. thermofisher.comchemyx.com In LC-MS/MS, after chromatographic separation, the analyte is ionized and subjected to two stages of mass analysis. eag.com The first stage selects the precursor ion (the parent molecule), which is then fragmented in a collision cell. The second stage analyzes the resulting product ions, providing a high degree of structural information and specificity. eag.com This method offers exceptional sensitivity and selectivity, allowing for the detection of trace levels of compounds in complex matrices. nebiolab.com
Spectroscopic and Spectrometric Characterization of this compound and its Metabolites
Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound and its metabolic products. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in detail. sigmaaldrich.comwikipedia.org It is based on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. wikipedia.orgebsco.com The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing for the determination of the molecule's connectivity and stereochemistry. wikipedia.orgyoutube.com For this compound, ¹H and ¹³C NMR would be the most common types of NMR experiments, providing a map of the hydrogen and carbon atoms within the molecule. wikipedia.org
Table 2: Key Information from NMR Spectroscopy for this compound Analysis
| NMR Parameter | Information Provided |
| Chemical Shift (δ) | Indicates the electronic environment of a nucleus, helping to identify functional groups. ebsco.com |
| Integration | The area under a peak is proportional to the number of nuclei giving rise to the signal. libretexts.org |
| Spin-Spin Coupling (J) | Provides information about the connectivity of atoms by showing the interaction between neighboring nuclei. ebsco.com |
| 2D NMR (e.g., COSY, HSQC) | Reveals correlations between different nuclei, aiding in the complete structural assignment of complex molecules like metabolites. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. savemyexams.com It works on the principle that covalent bonds vibrate at specific frequencies. libretexts.org When a molecule is irradiated with infrared light, it absorbs the energy corresponding to these vibrational frequencies, resulting in an IR spectrum that shows absorption bands characteristic of the functional groups present. wiley.comjasco-global.com For this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyl (C=O) groups, aromatic rings, and C-N bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. nanofase.eu This absorption corresponds to the promotion of electrons to higher energy orbitals. msu.edu The resulting spectrum can be used for quantitative analysis and to gain information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). msu.edu The UV-Vis spectrum of this compound would show characteristic absorption maxima related to its conjugated system.
Table 3: Spectroscopic Data for this compound Functional Groups
| Functional Group | IR Absorption Range (cm⁻¹) | UV-Vis Absorption (λmax) |
| Carbonyl (C=O) of amide | 1630 - 1680 | - |
| Aromatic C=C | 1450 - 1650 | Dependent on conjugation |
| C-N stretch | 1000 - 1350 | - |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. pioneerpublisher.com It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. rfi.ac.uknih.gov In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio. pioneerpublisher.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition. currenta.demdpi.com
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov By isolating the molecular ion and inducing fragmentation, a unique fragmentation pattern is generated. mdpi.com The analysis of these fragments provides detailed structural information, which is essential for identifying unknown metabolites of this compound. currenta.de
Advanced In Vitro Binding and Interaction Assays
The comprehensive characterization of a drug's interaction with its biological targets is fundamental to understanding its mechanism of action. For a compound like this compound, advanced in vitro assays are indispensable for elucidating the thermodynamics, kinetics, and cellular consequences of its binding events. These sophisticated techniques move beyond simple affinity measurements to provide a detailed picture of the molecular interactions at play. Methodologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based techniques offer real-time, label-free, or high-sensitivity analysis of binding, providing critical data for drug development and molecular pharmacology research. While specific published studies applying these advanced methods directly to this compound are not widely available, the extensive research on other non-steroidal anti-inflammatory drugs (NSAIDs) provides a clear framework for how these technologies can be leveraged to investigate this compound's molecular interactions.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance and Isothermal Titration Calorimetry are powerful biophysical techniques that provide deep insights into the dynamics and energetics of molecular interactions. nih.govresearchgate.net SPR measures the real-time association and dissociation of molecules, allowing for the determination of kinetic rate constants (kₐ and kₑ) and binding affinity (Kₑ). nih.gov ITC, on the other hand, directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govdovepress.com
Surface Plasmon Resonance (SPR)
In a typical SPR experiment to characterize a drug like this compound, a target protein (the ligand, e.g., an enzyme or receptor) would be immobilized on a sensor chip. nih.gov A solution containing this compound (the analyte) would then be flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. nih.gov This allows for the precise measurement of how quickly the drug binds (association rate, kₐ) and how quickly it dissociates (dissociation rate, kₑ). The ratio of these rates determines the equilibrium dissociation constant (Kₑ), a measure of binding affinity. nih.gov
While direct SPR studies on this compound are not prevalent in the literature, studies on other compounds demonstrate the utility of this technique. For instance, SPR has been used to assess the binding affinity of various molecules to protein targets like myeloid differentiation protein 2 (MD-2) and serum albumins. dergipark.org.trnih.gov
Table 1: Illustrative SPR Kinetic Data for Compound-Protein Interactions
This table presents example data from published literature on other compounds to illustrate the typical output of an SPR experiment, as specific data for this compound is not available.
| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (µM) | Source |
| Xanthohumol | MD-2 | Not Reported | Not Reported | 0.46 | dergipark.org.tr |
| Acetazolamide | Bovine Serum Albumin | Not Reported | Not Reported | 67.72 | nih.gov |
Data is sourced from distinct studies and is for illustrative purposes only.
Isothermal Titration Calorimetry (ITC)
ITC experiments measure the heat change that occurs when a drug binds to its target protein. In a hypothetical ITC study on this compound, a solution of the compound would be titrated into a sample cell containing the target protein. dovepress.com The resulting heat changes are measured to determine the binding affinity (Kₐ), the stoichiometry of the binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This thermodynamic signature provides a complete picture of the binding forces driving the interaction. For example, a negative enthalpy change suggests hydrogen bonding or van der Waals interactions are significant. nih.gov
Studies on other NSAIDs, such as Naproxen (B1676952) and Diclofenac, binding to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) have been extensively characterized using ITC. These studies reveal detailed thermodynamic profiles for the drug-protein interactions. nih.govdovepress.com
Table 2: Thermodynamic Binding Parameters of NSAIDs to Serum Albumins via ITC
This table shows data for other NSAIDs to exemplify the detailed thermodynamic information obtainable from ITC. This approach is directly applicable to the study of this compound.
| Drug | Protein | Binding Constant (Kₐ) (M⁻¹) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Source |
| Naproxen | HSA | 9.0 x 10⁵ | ~1 | - | - | dovepress.com |
| Naproxen | BSA | 1.5 x 10⁷ | ~1 | - | - | dovepress.com |
| Diclofenac | HSA | ~10⁴ | 2 | Favorable | Favorable | nih.gov |
| Diclofenac | BSA | ~10⁴ | 2 | Favorable | Unfavorable | nih.gov |
Note: '-' indicates data not specified in the cited source. The terms "Favorable" and "Unfavorable" are used as described in the source material.
Fluorescence-Based Assays and Microscopy Techniques
Fluorescence-based methods are renowned for their high sensitivity and versatility in studying molecular interactions and cellular events. acrobiosystems.comtandfonline.com These techniques can range from solution-based assays that measure changes in fluorescence upon binding to advanced microscopy that visualizes the drug's effect within a cell. acrobiosystems.comnih.gov
Fluorescence-Based Assays
These assays leverage changes in the fluorescent properties of a molecule to report on a binding event. A common approach is the fluorescence quenching assay, where the intrinsic fluorescence of a protein (often from tryptophan residues) is "quenched" or diminished upon the binding of a ligand. nih.govmdpi.com The degree of quenching can be used to calculate binding and association constants. nih.gov Another technique, fluorescence anisotropy, measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, providing information on the formation and stoichiometry of the complex. nih.gov
While specific fluorescence binding assay data for this compound is scarce, the interaction of other NSAIDs with proteins like serum albumin has been characterized. nih.govmdpi.comnih.gov For example, the binding of naproxen to the SARS-CoV-2 nucleoprotein was demonstrated by monitoring changes in intrinsic protein fluorescence and through fluorescence anisotropy competition assays. nih.gov
Table 3: Illustrative Data from Fluorescence-Based Binding Assays for NSAIDs
This table provides examples of data obtained from fluorescence assays for other NSAIDs, demonstrating the type of quantitative analysis applicable to this compound.
| Drug | Protein/Target | Assay Type | Measured Parameter | Value | Source |
| Naproxen | HSA | Fluorescence Quenching | Binding Constant (log Kₑ) | ~4.8 | mdpi.com |
| Diclofenac | HSA | Fluorescence Quenching | Binding Affinity (K) | ~10⁴ M⁻¹ | nih.gov |
| Naproxen | SARS-CoV-2 N-NTD | Fluorescence Anisotropy | Dissociation Constant (Kₑ) | 8.3 µM | nih.gov |
Fluorescence Microscopy Techniques
Fluorescence microscopy allows for the direct visualization of a drug's effects on cellular structures and processes. nih.govmdpi.com By using specific fluorescent stains, researchers can observe changes in cell morphology, nuclear integrity, and the localization of specific proteins following treatment with a compound. Common stains include DAPI (4′,6-diamidino-2-phenylindole), which binds to DNA and highlights the nucleus, and Acridine Orange/Ethidium Bromide (AO/EB), which can differentiate between live, apoptotic, and necrotic cells based on membrane integrity. nih.gov
For example, studies on the NSAID Diclofenac have used fluorescence microscopy to document its ability to induce apoptosis in human tumor cell lines. nih.gov Following treatment, DAPI staining revealed chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. nih.gov Similarly, AO/EB staining showed changes in cell membrane permeability consistent with programmed cell death. nih.gov These powerful visual techniques could be readily applied to investigate the cellular mechanisms of this compound.
Table 4: Examples of Fluorescence Microscopy Applications in NSAID Research
This table summarizes findings from studies on other NSAIDs to illustrate how fluorescence microscopy can be used to analyze the cellular effects of compounds like this compound.
| Drug | Cell Line | Observation | Fluorescent Stain(s) | Source |
| Diclofenac | HeLa, HT-29, MCF-7 | Chromatin condensation, fragmented nuclei, apoptotic bodies | DAPI, Acridine Orange/Ethidium Bromide | nih.gov |
| Indomethacin | HCT116 | Apoptosis, nuclear condensation and fragmentation | Hoechst 33258 | mdpi.com |
| Ibuprofen | Dental Pulp Stem Cells | No significant morphological changes observed | Vimentin (green), DAPI (blue) |
Q & A
How can researchers formulate a focused research question on Niprofazone using structured frameworks like PICO or FINER?
To develop a rigorous research question, employ frameworks such as PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population : Specific cell lines or animal models (e.g., "How does this compound affect COX-2 inhibition in murine macrophages?").
- Intervention : Dosage ranges, administration routes (oral vs. intravenous).
- Outcome : Quantifiable endpoints (e.g., inflammatory markers, bioavailability).
The FINER criteria ensure the question addresses gaps in existing literature while aligning with ethical and logistical constraints .
What experimental design considerations are critical for preclinical studies on this compound’s pharmacokinetics?
- Sample Size : Use power analysis to determine adequate group sizes, minimizing Type I/II errors.
- Control Groups : Include vehicle and positive controls (e.g., NSAIDs like ibuprofen) to isolate this compound-specific effects.
- Blinding/Randomization : Mitigate bias by randomizing treatment assignments and blinding assessors to group allocations.
- NIH Guidelines : Adhere to reporting standards for animal welfare, including housing conditions and ethical approvals .
How should researchers analyze contradictory data in studies evaluating this compound’s efficacy?
- Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays, computational modeling, and histopathology).
- Sensitivity Analysis : Test if outliers or confounding variables (e.g., metabolic interactions) skew conclusions.
- Meta-Analysis : Compare findings with prior studies to identify systemic biases or methodological discrepancies.
Contradictions often arise from variability in experimental conditions (e.g., pH, temperature) or species-specific responses .
What statistical methods are appropriate for dose-response studies of this compound?
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- ANOVA with Post Hoc Tests : Compare mean differences across dosage groups.
- Survival Analysis : For longitudinal toxicity studies, use Kaplan-Meier curves or Cox proportional hazards models.
Ensure assumptions (normality, homogeneity of variance) are validated via Shapiro-Wilk or Levene’s tests .
How can researchers optimize survey instruments for collecting clinical data on this compound’s adverse effects?
- Pilot Testing : Refine questionnaires with a small cohort to assess clarity and response variability.
- Likert Scales : Quantify subjective symptoms (e.g., pain relief on a 1–10 scale).
- Avoid Jargon : Use plain language (e.g., "stomach discomfort" instead of "dyspepsia").
Include a cover letter explaining the study’s purpose and regulatory compliance to improve response rates .
What criteria should guide the selection of in vitro vs. in vivo models for this compound research?
| Criterion | In Vitro | In Vivo |
|---|---|---|
| Cost | Lower | Higher |
| Complexity | Simplified systems (e.g., cell lines) | Whole-organism interactions |
| Ethical Concerns | Minimal | Requires IACUC approval |
| Use in vitro models for mechanistic studies (e.g., enzyme inhibition) and in vivo for systemic effects (e.g., bioavailability) . |
How can researchers validate this compound’s molecular targets using computational and wet-lab approaches?
- Docking Simulations : Predict binding affinities to COX-1/2 using AutoDock Vina.
- Knockout Models : CRISPR/Cas9-edited cell lines to confirm target specificity.
- Western Blotting : Quantify protein expression changes post-treatment.
Discrepancies between computational and empirical data may indicate off-target effects .
What are best practices for synthesizing evidence from heterogeneous studies on this compound?
- Systematic Reviews : Follow PRISMA guidelines to minimize selection bias.
- Risk-of-Bias Tools : Use SYRCLE’s RoB for animal studies or Cochrane RoB 2.0 for clinical trials.
- Subgroup Analysis : Stratify data by study design (e.g., RCTs vs. observational studies) to resolve heterogeneity .
How should researchers address ethical challenges in human trials involving this compound?
- Informed Consent : Clearly explain risks (e.g., gastrointestinal bleeding) and benefits.
- DSMB Oversight : Monitor adverse events through an independent Data Safety Monitoring Board.
- Equitable Recruitment : Avoid exclusion of underrepresented demographics (e.g., elderly patients) .
What strategies enhance reproducibility in this compound research?
- Open Data : Share raw datasets (e.g., pharmacokinetic curves) via repositories like Zenodo.
- Protocol Pre-registration : Detail methods on platforms like ClinicalTrials.gov to reduce HARKing (Hypothesizing After Results are Known).
- Reagent Validation : Certify antibody specificity and compound purity (≥95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
